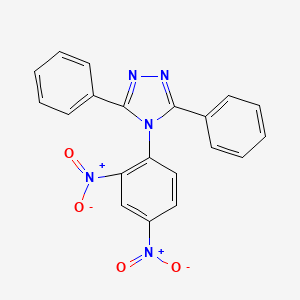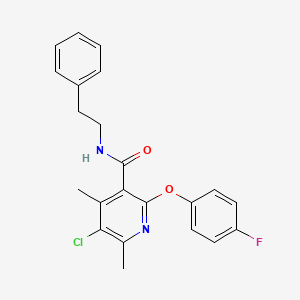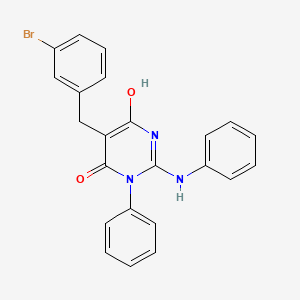![molecular formula C16H20F3NO4S B11514146 methyl (4Z)-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)oct-4-enoate](/img/structure/B11514146.png)
methyl (4Z)-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)oct-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE is a complex organic compound with a unique structure that includes a benzenesulfonamido group, a trifluoromethyl group, and an octenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE typically involves the esterification of 4-octenoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of sodium as a catalyst and methanol as the solvent
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale esterification processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization may be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzenesulfonamido and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group may play a role in binding to active sites, while the trifluoromethyl group can influence the compound’s lipophilicity and overall reactivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fatty acid methyl esters, such as methyl (Z)-oct-4-enoate , and derivatives with different functional groups.
Uniqueness
METHYL (4Z)-2-BENZENESULFONAMIDO-2-(TRIFLUOROMETHYL)OCT-4-ENOATE is unique due to the presence of both benzenesulfonamido and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H20F3NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl (Z)-2-(benzenesulfonamido)-2-(trifluoromethyl)oct-4-enoate |
InChI |
InChI=1S/C16H20F3NO4S/c1-3-4-5-9-12-15(14(21)24-2,16(17,18)19)20-25(22,23)13-10-7-6-8-11-13/h5-11,20H,3-4,12H2,1-2H3/b9-5- |
InChI Key |
BBQAMGRLCOFBDY-UITAMQMPSA-N |
Isomeric SMILES |
CCC/C=C\CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC=CCC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11514066.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514081.png)
![1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone](/img/structure/B11514090.png)



![2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide](/img/structure/B11514104.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11514111.png)

![1-[1-(3-nitrophenyl)-4-(thiophen-2-ylcarbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11514122.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11514128.png)

![3-(3-Nitrophenyl)-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11514133.png)
![ethyl 5-(acetyloxy)-2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11514136.png)
